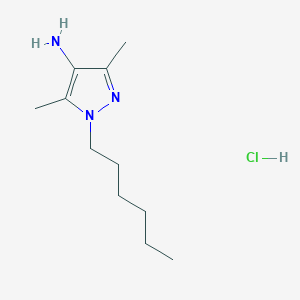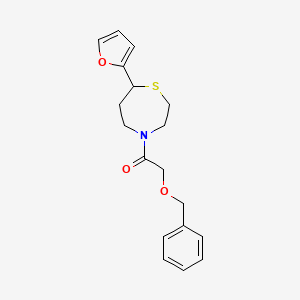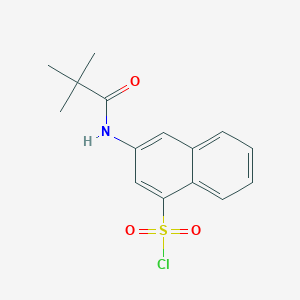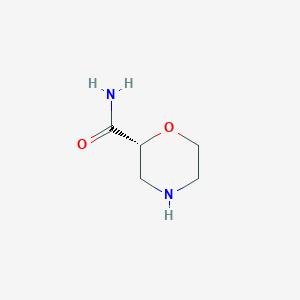![molecular formula C8H13ClN2O3 B2380000 [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride CAS No. 1431965-20-6](/img/structure/B2380000.png)
[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” is a chemical compound. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system, and a multicomponent approach .Applications De Recherche Scientifique
- The Si-H functional group in PHS is attractive for crosslinking silicone elastomers and pre-ceramic polymers. It helps protect their shape, especially in applications like fibers .
- PHS and poly(methylhydrosiloxane)s (PMHS) are used for hydrosilylation reactions. By adding different organic groups to silicon atoms, these reactions lead to the production of materials with improved properties .
- The Si-H group is often linked to conventional organic polymers to modify their properties. PMHS, for instance, can be used to enhance the performance of various polymers .
- MFCD25371149 can participate in hydrolytic polycondensation reactions. These reactions involve polar solvents, base or acid catalysts, and additives. The resulting products find applications in various fields .
- While specific studies on MFCD25371149 are limited, similar compounds may have applications in drug delivery systems. Their unique structure and functional groups could contribute to controlled release and targeted drug delivery .
- Although not directly related to MFCD25371149, positive psychological interventions based on models like PERMA (Positive Emotion, Engagement, Relationships, Meaning, Accomplishment) have been explored in healthcare research. These interventions aim to improve mental health outcomes .
Silicone Elastomers and Pre-ceramic Polymers:
Hydrosilylation Reactions:
Modification of Organic Polymers:
Hydrolytic Polycondensation:
Drug Delivery Systems:
Positive Psychological Interventions:
Mécanisme D'action
Orientations Futures
The future directions for pyrazole-bearing compounds like “[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” could involve further exploration of their pharmacological effects. For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . These compounds could potentially be developed into effective treatments for these diseases.
Propriétés
IUPAC Name |
2-[4-(3-hydroxypropyl)pyrazol-1-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-3-1-2-7-4-9-10(5-7)6-8(12)13;/h4-5,11H,1-3,6H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFVMUFGWMRCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)CCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2379917.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B2379918.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2379922.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2379925.png)
![3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2379926.png)

![2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride](/img/structure/B2379928.png)
![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)



